Cas no 1806179-56-5 (3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile)

3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile
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- インチ: 1S/C9H5ClF3IN2O/c10-3-6-5(1-2-15)7(14)4-16-8(6)17-9(11,12)13/h4H,1,3H2
- InChIKey: OSCAZNWIKIQREU-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(CCl)=C1CC#N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 306
- トポロジー分子極性表面積: 45.9
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029087351-1g |
3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile |
1806179-56-5 | 97% | 1g |
$1,445.30 | 2022-03-31 |
3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile 関連文献
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrileに関する追加情報
3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile: A Comprehensive Overview
The compound 3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile, identified by the CAS number 1806179-56-5, is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which incorporates a pyridine ring substituted with a chloromethyl group, an iodo group, a trifluoromethoxy group, and an acetonitrile group. These substituents contribute to its distinctive chemical properties and reactivity.
Recent studies have highlighted the importance of such compounds in drug discovery, particularly in the development of novel therapeutics targeting complex biological systems. The presence of the trifluoromethoxy group, for instance, is known to enhance the stability and bioavailability of molecules, making them more suitable for pharmaceutical applications. Similarly, the acetonitrile group can act as a bioisostere, potentially modulating the molecule's pharmacokinetic properties.
The synthesis of 3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile involves a series of intricate organic reactions, including nucleophilic substitutions and coupling reactions. Researchers have optimized these processes to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of modern pharmaceutical standards. The use of advanced catalysts and reaction conditions has further enhanced the efficiency of these synthetic routes.
In terms of applications, this compound has shown promise in various areas. For instance, its ability to act as a precursor in the synthesis of bioactive molecules has made it a valuable tool in medicinal chemistry. Additionally, its unique electronic properties make it a candidate for use in materials science, particularly in the development of advanced materials with tailored electronic characteristics.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile with greater accuracy. By employing molecular docking studies and quantum mechanical calculations, scientists can now better understand how this compound interacts with biological targets at the molecular level. These insights are crucial for guiding further research and development efforts.
The compound's role in agrochemicals is another area of growing interest. Its ability to inhibit specific enzymes involved in plant growth regulation has led to investigations into its potential as a herbicide or plant growth regulator. Field trials have demonstrated promising results, suggesting that this compound could play a significant role in sustainable agriculture practices.
From an environmental perspective, understanding the degradation pathways of 3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile is essential for assessing its ecological impact. Studies have shown that under certain conditions, such as exposure to UV light or microbial activity, the compound undergoes rapid degradation into less harmful byproducts. This information is critical for ensuring that its use does not pose long-term risks to ecosystems.
In conclusion, 3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile, CAS number 1806179-56-5, represents a cutting-edge molecule with diverse applications across multiple industries. Its unique structure and properties make it a valuable asset in both academic research and industrial development. As research continues to uncover new insights into its potential uses and mechanisms of action, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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